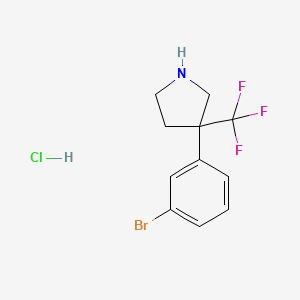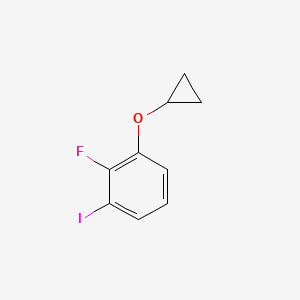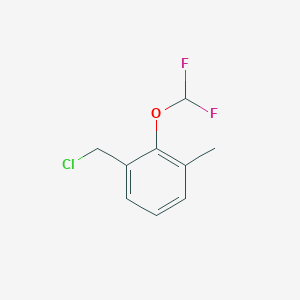
2-Difluoromethoxy-3-methylbenzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Difluoromethoxy-3-methylbenzyl chloride is an organic compound with the molecular formula C9H9ClF2O. It is a derivative of benzyl chloride, where the benzene ring is substituted with a difluoromethoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-3-methylbenzyl chloride typically involves the chlorination of 2-Difluoromethoxy-3-methylbenzyl alcohol. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C9H9F2O+SOCl2→C9H9ClF2O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Difluoromethoxy-3-methylbenzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-Difluoromethoxy-3-methylbenzyl alcohol, 2-Difluoromethoxy-3-methylbenzonitrile, and 2-Difluoromethoxy-3-methylbenzylamine.
Oxidation: Products include 2-Difluoromethoxy-3-methylbenzoic acid and 2-Difluoromethoxy-3-methylbenzaldehyde.
Reduction: The major product is 2-Difluoromethoxy-3-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Difluoromethoxy-3-methylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Difluoromethoxy-3-methylbenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the difluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Difluoromethoxy-4-fluoro-3-methylbenzoyl chloride
- 3-Difluoromethoxybenzenesulfonyl chloride
- Difluoromethyl 2,2,2-trifluoroethyl ether
Uniqueness
2-Difluoromethoxy-3-methylbenzyl chloride is unique due to the presence of both the difluoromethoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H9ClF2O |
|---|---|
Molekulargewicht |
206.61 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-(difluoromethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H9ClF2O/c1-6-3-2-4-7(5-10)8(6)13-9(11)12/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
YDIYZPNDDVDVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CCl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)

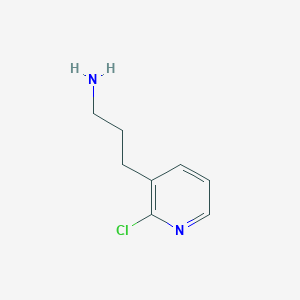


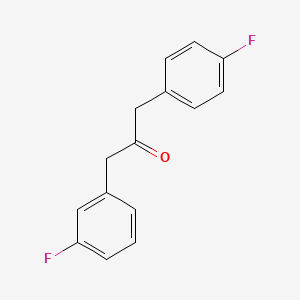
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
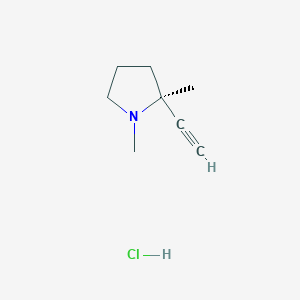
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
